![molecular formula C10H9NO B7904989 3,4-Dihydro-2H-1-benzopyran-6-carbonitrile](/img/structure/B7904989.png)
3,4-Dihydro-2H-1-benzopyran-6-carbonitrile
Overview
Description
3,4-Dihydro-2H-1-benzopyran-6-carbonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potassium Channel Activators and Antihypertensive Activity : One of the major applications of this compound is in the development of potassium channel activators with antihypertensive properties. Studies have shown that specific derivatives of 3,4-Dihydro-2H-1-benzopyran-6-carbonitrile exhibit high and long-lasting antihypertensive activities in spontaneously hypertensive rats (Bergmann, Eiermann, & Gericke, 1990).
Photocycloaddition Reactions : Research also explores its role in photocycloaddition reactions. For instance, photocycloadditions of 2H-1-benzopyran- and 2H-1-benzothiopyran-3-carbonitriles have been investigated, demonstrating the formation of various cyclobuta derivatives and cyclobutenes (Schwebel & Margaretha, 2000).
Synthesis of Derivatives for Potential Medicinal Properties : Another significant application is the synthesis of derivatives for potential medicinal properties. For example, the compound has been used as a starting platform for creating a new class of derivatives with potential anticancer properties (Bazureau Jean Pierre et al., 2017).
Stereoselective Epoxidation in Drug Synthesis : The compound plays a critical role in the stereoselective epoxidation process, which is pivotal in the synthesis of drugs, especially potassium-channel openers (Patel et al., 1994).
Gas-phase Pyrolysis Studies : Gas-phase pyrolysis studies of related compounds have been conducted to understand the kinetics and mechanisms involved in their thermal decomposition, which is essential for their practical applications in various fields (Elnagdi et al., 2001).
properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDAPXMUPQHCAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C#N)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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